molecular formula C8H15N B1425142 3-(Propan-2-ylidene)piperidine CAS No. 15031-82-0

3-(Propan-2-ylidene)piperidine

Cat. No.: B1425142
CAS No.: 15031-82-0
M. Wt: 125.21 g/mol
InChI Key: JAYIKPQWYPFHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-ylidene)piperidine is a piperidine derivative featuring a propan-2-ylidene substituent at the 3-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The propan-2-ylidene group introduces a conjugated alkene system, which may enhance rigidity and influence electronic properties. This compound has been studied in crystallographic contexts, as evidenced by its structural characterization in a co-crystal with ethyl 3-(propan-2-ylidene)carbazate, where hydrogen bonding and π-π interactions stabilize the lattice . Its biological relevance is less directly documented, but related piperidine derivatives are prominent in receptor binding studies (e.g., sigma and phencyclidine receptors) and enzyme inhibition (e.g., GlyT1, LSD1) .

Properties

CAS No.

15031-82-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-propan-2-ylidenepiperidine

InChI

InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h9H,3-6H2,1-2H3

InChI Key

JAYIKPQWYPFHNR-UHFFFAOYSA-N

SMILES

CC(=C1CCCNC1)C

Canonical SMILES

CC(=C1CCCNC1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Scaffolds

Compound Structural Feature Key Applications/Findings Reference
3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine 3-Arylpiperidine with hydroxyl and n-propyl groups High affinity for sigma receptors (IC₅₀ = 12 nM in rat brain); distinct from phencyclidine (PCP) binding sites .
3-(Piperidin-4-ylmethoxy)pyridine derivatives Piperidine linked via methoxy to pyridine Potent LSD1 inhibitors (e.g., compound 5 , IC₅₀ = 50 nM); structure-activity relationship (SAR) highlights importance of substituent positioning .
3-(3-Methyloxetan-3-yl)piperidine Oxetane ring fused to piperidine Versatile building block in pharmaceuticals and agrochemicals; high purity (≥95%) and stability .
N-Phenylpiperidine derivatives Piperidine with aryl substitutions Demonstrated H3 receptor affinity (e.g., Ki = 30 nM for 4-F-substituted benzophenones) and cholinesterase inhibition .

Pharmacological and Binding Properties

  • Receptor Selectivity: 3-(Propan-2-ylidene)piperidine lacks direct receptor data, but its structural analogue 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine shows nanomolar affinity for sigma receptors, contrasting with PCP receptor ligands like TCP (IC₅₀ = 150 nM) . 3-PPP derivatives (e.g., (+)-[3H]-3-PPP) exhibit stereoselectivity and autoradiographic localization in hippocampal and cerebellar regions, unlike PCP receptors in cortical layers .
  • Enzyme Inhibition :

    • 3-Amidopiperidines (e.g., Roche’s GlyT1 inhibitors) achieve picomolar potency through optimized amido-aryl substitutions, demonstrating superior selectivity over 3-(propan-2-ylidene)piperidine derivatives .
    • Piperidine-containing LSD1 inhibitors rely on methoxy-pyridine linkages for sub-100 nM activity, a feature absent in 3-(propan-2-ylidene)piperidine .

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